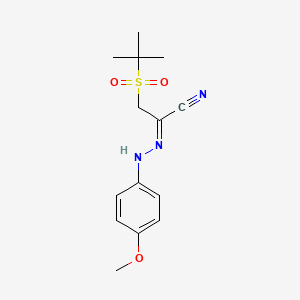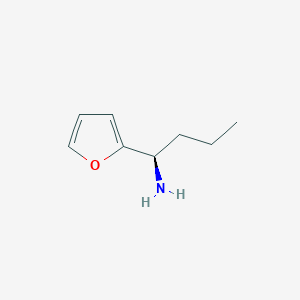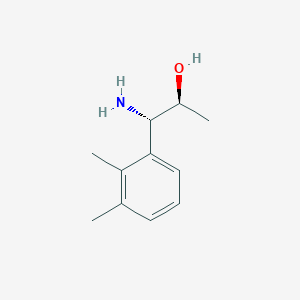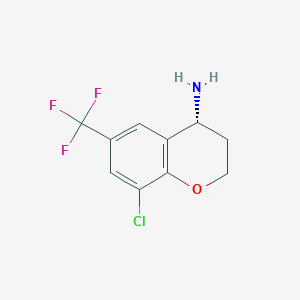
(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is a synthetic organic compound that belongs to the class of hydrazonoyl cyanides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpropane-2-sulfonylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structural features could allow it to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the activity or function of the target molecules.
相似化合物的比较
Similar Compounds
- (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylchloride
- (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylfluoride
Uniqueness
The uniqueness of (Z)-N-(4-methoxyphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide lies in its specific structural features, such as the presence of the methoxy group and the sulfonylhydrazone moiety
属性
分子式 |
C14H19N3O3S |
|---|---|
分子量 |
309.39 g/mol |
IUPAC 名称 |
(1Z)-2-tert-butylsulfonyl-N-(4-methoxyanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O3S/c1-14(2,3)21(18,19)10-12(9-15)17-16-11-5-7-13(20-4)8-6-11/h5-8,16H,10H2,1-4H3/b17-12- |
InChI 键 |
LAFINUDBACUXFL-ATVHPVEESA-N |
手性 SMILES |
CC(C)(C)S(=O)(=O)C/C(=N\NC1=CC=C(C=C1)OC)/C#N |
规范 SMILES |
CC(C)(C)S(=O)(=O)CC(=NNC1=CC=C(C=C1)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)







